AZ 12216052

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZ 12216052は、代謝型グルタミン酸受容体8(mGluR8)のポジティブアロステリックモジュレーターとして知られる化合物です。 この化合物は、特に不安や神経因性疼痛の分野における潜在的な治療的用途のために、科学研究で注目を集めています .

準備方法

合成経路と反応条件

AZ 12216052の合成には、キーとなる中間体の調製から始まるいくつかのステップが含まれます。主な合成経路には以下が含まれます。

ブロモフェニル中間体の形成: 最初のステップでは、フェニル環のブロモ化により、ブロモフェニル化合物が形成されます。

チオエーテルの形成: ブロモフェニル中間体は次に、チオール化合物と反応して、チオエーテル結合を形成します。

アセトアミドの形成: 最後のステップでは、チオエーテル中間体をアセトアミド誘導体と反応させて、this compoundを形成します。

反応条件としては、通常、ジクロロメタンやテトラヒドロフランなどの有機溶媒が使用され、最適な収率を得るために温度は0℃から室温に維持されます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、より高い収率と純度のために最適化されており、反応パラメータを正確に制御するために、しばしば連続フロー反応器と自動化されたシステムが使用されます。 再結晶やクロマトグラフィーなどの精製ステップが用いられて、所望の製品品質が得られます .

化学反応の分析

Stability and Storage

AZ 12216052 exhibits sensitivity to environmental factors, necessitating specific storage protocols :

| Condition | Stability Profile |

|---|---|

| Temperature | Stable at -20°C; degradation at >25°C |

| Light | Likely photosensitive (no direct data) |

| Humidity | Hydrolysis risk under prolonged moisture |

Handling Recommendations :

- Store desiccated at -20°C in inert atmospheres.

- Avoid prolonged exposure to aqueous or oxidative environments.

Degradation Pathways

Degradation mechanisms are inferred from functional group reactivity:

| Pathway | Conditions | Products |

|---|---|---|

| Thioether Oxidation | H₂O₂, O₂, light | Sulfoxide or sulfone derivatives |

| Amide Hydrolysis | Strong acid/base, heat | Carboxylic acid + 4-(butan-2-yl)aniline |

| Bromine Substitution | Nucleophilic reagents (e.g., NaCN) | Aryl cyanide or other substituted arenes |

Key Observations :

- Thioether oxidation is a major degradation route under oxidative conditions.

- Amide hydrolysis may occur in extreme pH environments, limiting aqueous formulation viability .

Chemical Interactions and Reactivity

| Functional Group | Reactivity | Potential Reactions |

|---|---|---|

| Bromophenyl | Electrophilic substitution resistance | Limited reactivity under mild conditions |

| Thioether | Susceptible to oxidation and alkylation | Oxidants, alkyl halides |

| Acetamide | Hydrolysis under acidic/basic conditions | Acid/base catalysts |

Analytical Characterization

Critical physicochemical properties from validated sources :

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂BrNOS |

| Molecular Weight | 392.35 g/mol |

| CAS Registry Number | 1290628-31-7 |

| InChIKey | QKUYZJOTWYRWNF-UHFFFAOYSA-N |

科学的研究の応用

Neuroscience Applications

Anxiolytic Effects:

AZ 12216052 has been identified for its potential anxiolytic effects in preclinical studies. It enhances the activity of glutamate, a crucial neurotransmitter, by binding to mGluR8 receptors. This modulation is believed to reduce anxiety-like behaviors in animal models.

- Study Design:

- Method: Administered to mice in studies involving avoidable and unavoidable anxiogenic stimuli.

- Results: Increased time spent in open areas of the elevated zero maze and reduced acoustic startle response were observed, indicating anxiolytic-like activity.

Neuroprotective Effects:

In addition to its anxiolytic properties, this compound has shown promise in neuroprotection.

- Cell-Based Models:

Comparison with Other Compounds

This compound shares structural similarities with other compounds acting on metabotropic glutamate receptors. The following table summarizes its unique features compared to similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| LY379268 | Positive allosteric modulator at mGluR2 | Selective for mGluR2; used in pain management |

| PHCCC | Positive allosteric modulator at mGluR1 | Known for neuroprotective effects |

| MGS0039 | Positive allosteric modulator at mGluR5 | Exhibits cognitive-enhancing properties |

| This compound | Positive allosteric modulator at mGluR8 | Specific action on mGluR8; demonstrated anxiolytic properties |

Case Studies

Case Study: Neuroprotective Effects in Chemotherapy

A study investigated the effects of this compound on cell damage induced by chemotherapeutic agents such as doxorubicin and irinotecan.

- Findings:

Synthesis and Mechanism of Action

The synthesis of this compound involves complex chemical processes that allow it to function effectively as a positive allosteric modulator at mGluR8 receptors. Its mechanism enhances glutamate signaling, which is crucial for various neurological functions.

作用機序

AZ 12216052は、mGluR8受容体のアロステリック部位に結合することでその効果を発揮します。この結合は、受容体の天然リガンドであるグルタミン酸に対する受容体の応答を強化し、シナプス伝達を調節します。 この化合物の不安解消効果は、不安に関与する特定の脳領域における興奮性神経伝達の減少能力によるものと考えられています .

類似化合物との比較

類似化合物

AZ 12216053: 同様の特性を持つが、薬物動態プロファイルが異なる別のmGluR8のポジティブアロステリックモジュレーター。

VU 0155041: 不安解消効果も示しますが、異なる受容体サブタイプを標的とするmGluR4のポジティブアロステリックモジュレーター。

独自性

AZ 12216052は、mGluR8に対する高い選択性と強力な不安解消効果が特徴です。 他のモジュレーターとは異なり、この化合物は、治療された動物の速度に有意な影響を与えないため、副作用が最小限で、治療用途に適した候補となっています .

生物活性

AZ 12216052 is a chemical compound recognized for its role as a positive allosteric modulator of the metabotropic glutamate receptor 8 (mGluR8). This compound has garnered attention due to its potential therapeutic applications, particularly in treating anxiety disorders and neuroprotection in various neurological conditions. This article delves into the biological activity of this compound, summarizing research findings, methodologies, and implications for future studies.

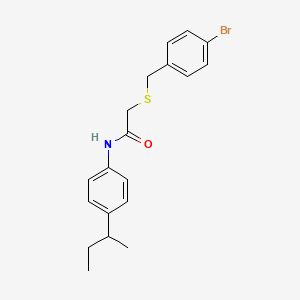

- Chemical Name : 2-[[(4-Bromophenyl)methyl]thio]-N-[4-(1-methylpropyl)phenyl]acetamide

- CAS Number : 1290628-31-7

- Molecular Formula : C₁₉H₂₂BrNOS

- Molar Mass : 392.36 g/mol

This compound acts specifically on mGluR8, a member of the group III metabotropic glutamate receptors. These receptors are primarily presynaptic and play a significant role in inhibiting neurotransmitter release, thereby modulating synaptic transmission and plasticity. By enhancing the receptor's response to glutamate, this compound can influence various neurological processes, particularly those related to anxiety and neurodegeneration.

Anxiolytic Effects

In preclinical studies, this compound has demonstrated significant anxiolytic effects :

- Study Design : Mice were subjected to anxiety-inducing stimuli in controlled environments such as the elevated zero maze.

- Results : Administration of this compound increased the time spent in open areas and reduced acoustic startle responses, indicating reduced anxiety-like behavior .

Neuroprotective Effects

This compound has also been evaluated for its neuroprotective properties:

- Cell Models : The compound was tested on undifferentiated SH-SY5Y neuroblastoma cells exposed to neurotoxic agents like MPP+.

- Findings : At concentrations ranging from 0.001 to 1 μM, this compound inhibited MPP+-induced cell viability decreases, suggesting protective effects against neurotoxicity .

Comparative Analysis with Other Compounds

To contextualize this compound's effects, it is beneficial to compare it with other known modulators of metabotropic glutamate receptors:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| LY379268 | Positive allosteric modulator at mGluR2 | Selective for mGluR2; used in pain management |

| PHCCC | Positive allosteric modulator at mGluR1 | Known for neuroprotective effects |

| MGS0039 | Positive allosteric modulator at mGluR5 | Exhibits cognitive-enhancing properties |

| This compound | Positive allosteric modulator at mGluR8 | Specific action on mGluR8; potential anxiolytic properties |

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Anxiety Models :

- Neuroblastoma Cell Studies :

- Mechanistic Insights :

特性

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNOS/c1-3-14(2)16-6-10-18(11-7-16)21-19(22)13-23-12-15-4-8-17(20)9-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUYZJOTWYRWNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does AZ12216052 interact with mGluR8, and what are the downstream effects observed in the studies?

A1: AZ12216052 acts as a positive allosteric modulator of mGluR8, meaning it binds to a site distinct from the orthosteric (glutamate binding) site and enhances the receptor's activity when an agonist is present [, ]. The exact mechanism of this allosteric modulation is not fully elucidated in the provided papers.

- Modulation of nociceptive responses: In a rat model of neuropathic pain, intra-dorsal striatum administration of AZ12216052 increased the tail-flick latency, suggesting an analgesic effect [].

- Changes in neuronal activity: AZ12216052 was found to inhibit the activity of ON cells and stimulate OFF cells within the rostral ventromedial medulla (RVM) in rats with neuropathic pain, potentially contributing to the observed analgesic effects [].

Q2: How does the activity of AZ12216052 compare to other mGluR8 modulators in the context of the provided research?

A2: The studies highlight differences in the effects of AZ12216052 compared to other mGluR8 modulators:

- (S)-3,4-DCPG: This selective mGluR8 agonist consistently demonstrated more potent effects than AZ12216052 in the neuropathic pain model, both in terms of modulating nociceptive responses and influencing RVM neuronal activity [].

- VU0155041: This selective mGluR4 positive allosteric modulator did not show any significant effect on thermal nociception or RVM cell activity, indicating that AZ12216052's effects are likely mediated through mGluR8 and not mGluR4 [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。